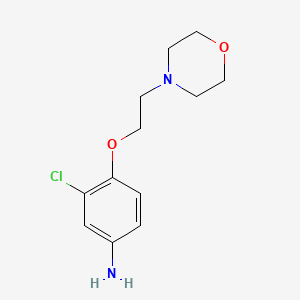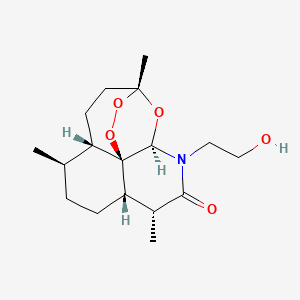
N-(2-Hydroxyethyl)-11-azaartemisinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-11-azaartemisinin is a derivative of artemisinin, a well-known antimalarial compound derived from the sweet wormwood plant (Artemisia annua)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-11-azaartemisinin typically involves the modification of artemisinin through a series of chemical reactions. One common method includes the reaction of artemisinin with ethanolamine under specific conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives with enhanced antimalarial activity, while reduction could produce compounds with improved solubility and bioavailability.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-11-azaartemisinin has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing new derivatives with potential therapeutic properties.
Biology: It is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Medicine: The compound’s antimalarial properties make it a candidate for developing new treatments for malaria and other parasitic diseases.
Industry: this compound is explored for its potential use in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-11-azaartemisinin involves its interaction with heme molecules within the malaria parasite. The compound generates reactive oxygen species that damage the parasite’s cellular structures, leading to its death. Additionally, the hydroxyethyl group enhances the compound’s solubility and bioavailability, improving its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Artemisinin: The parent compound with potent antimalarial activity.
Dihydroartemisinin: A derivative with improved solubility and bioavailability.
Artemether: Another derivative used in combination therapies for malaria.
Uniqueness
N-(2-Hydroxyethyl)-11-azaartemisinin stands out due to its unique hydroxyethyl group, which enhances its solubility and bioavailability compared to other artemisinin derivatives. This modification potentially improves its therapeutic efficacy and broadens its range of applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C17H27NO5 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(1R,4S,5R,8S,9R,12R,13R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10-,11-,12+,13+,15-,16-,17-/m1/s1 |
Clave InChI |
JXNUXFXHWUZMGM-JUCPXWHTSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)CCO)C |
SMILES canónico |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
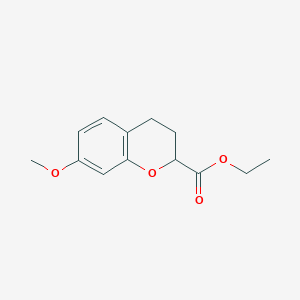

![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
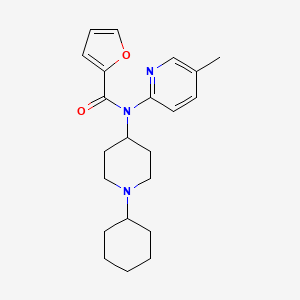

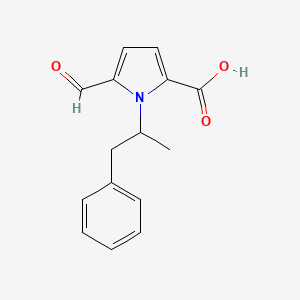

![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)
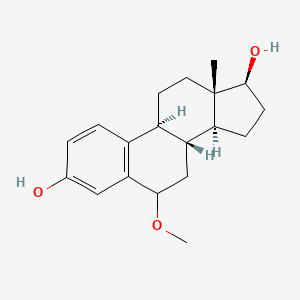
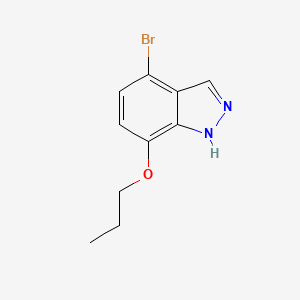

![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
